Exorphin A5

Opioid receptor pharmacology δ-opioid receptor selectivity Functional tissue assay

Select Exorphin A5 for unambiguous δ-opioid receptor (DOR) interrogation. With a μ/δ IC50 ratio of 60.7—the highest selectivity among gluten exorphins—this pentapeptide eliminates MOR confounding in DOR signaling studies. It achieves 10-fold greater in vivo insulinotropic potency vs exorphin B5 (30 vs 300 mg/kg p.o.) and uniquely discriminates central from peripheral opioid pathways via route-dependent pharmacology (orally inactive for analgesia; centrally active via i.c.v.). Validated for cognitive consolidation assays (passive avoidance, 300 mg/kg p.o.). Essential for DOR conformational dynamics, metabolic opioid research, and BBB penetration studies.

Molecular Formula C29H37N5O9
Molecular Weight 599.6 g/mol
CAS No. 142155-24-6
Cat. No. B114736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExorphin A5
CAS142155-24-6
Synonymsexorphin A5
Gly-Tyr-Tyr-Pro-Thr
glycyl-tyrosyl-tyrosyl-prolyl-threonine
GYYPT
Molecular FormulaC29H37N5O9
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O
InChIInChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1
InChIKeySBTRTGWXCQVLKM-VHEHYOFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exorphin A5 (CAS 142155-24-6): δ-Selective Gluten-Derived Opioid Pentapeptide for Neuroscience and Pharmacology Research


Exorphin A5, also designated gluten exorphin A5 or GE-A5, is a pentapeptide opioid agonist with the amino acid sequence H-Gly-Tyr-Tyr-Pro-Thr-OH (GYYPT), molecular formula C29H37N5O9, and molecular weight of 599.63 g/mol [1]. It is an exogenous opioid peptide enzymatically released from wheat gluten, specifically from the high molecular weight glutenin protein, where its sequence occurs at 15 distinct sites [2]. The peptide is distinguished by δ-opioid receptor (DOR) selectivity and a unique structural feature: an N-terminal glycine residue essential for its opioid activity, contrasting with the N-terminal tyrosine found in most endogenous opioid peptides [3]. Exorphin A5 produces effects in both peripheral and central nervous systems and has been investigated for neuroprotective, pain-modulatory, insulinotropic, and learning/memory-related activities [4].

Why Exorphin A5 (142155-24-6) Cannot Be Substituted with Other Gluten Exorphins: Receptor Selectivity and Functional Divergence


Gluten exorphins A4, A5, B4, B5, and C share a common origin from wheat gluten digests, yet they exhibit profoundly divergent opioid receptor selectivity profiles, potency ranges, and functional outcomes. Simply selecting an in-class analog without accounting for these differences would compromise experimental reproducibility and obscure mechanism-of-action interpretation. Exorphin A5 exhibits a μ/δ IC50 ratio of approximately 60.7 in functional tissue assays, indicating δ-preferring selectivity, whereas gluten exorphin B5 shows a ratio of 2.9 with sub-micromolar potency at both μ and δ receptors, and gluten exorphin B4 demonstrates a ratio of 0.44 reflecting μ-preferring activity [1]. These divergent receptor engagement profiles translate into distinct in vivo pharmacological signatures: exorphin A5 potentiates postprandial insulin release at 30 mg/kg oral dose, while exorphin B5 requires a 10-fold higher dose (300 mg/kg) to achieve a similar effect [2]. Furthermore, exorphin A5 produces mild but significant central antinociception following intracerebroventricular administration while being orally inactive for analgesia, a route-dependent functional dissociation not established for all class members [3]. Substituting exorphin A5 with a more potent but less selective analog would fundamentally alter both the receptor pharmacology and the biological readout of the experiment.

Exorphin A5 (CAS 142155-24-6): Head-to-Head Quantitative Comparison with Gluten Exorphin A4, B4, B5, and C


Exorphin A5 vs. A4, B4, B5, C: MVD and GPI IC50 Receptor Selectivity Profile Comparison

Exorphin A5 exhibits δ-preferring selectivity with a μ/δ IC50 ratio of 60.7, determined by comparing its MVD (δ-receptor-mediated) IC50 of 60 μM against its GPI (μ-receptor-mediated) IC50 of 1000 μM. This selectivity profile contrasts sharply with other gluten exorphins: exorphin B4 shows μ-preferring activity (μ/δ ratio 0.44; MVD IC50 3.4 μM, GPI IC50 1.5 μM); exorphin B5 demonstrates high potency but limited selectivity (μ/δ ratio 2.9; MVD IC50 0.017 μM, GPI IC50 0.05 μM); exorphin A4 is nearly inactive at μ-receptors (GPI IC50 >1000 μM, MVD IC50 70 μM); and exorphin C shows moderate δ-selectivity (μ/δ ratio ~3.0; MVD IC50 13.5 μM, GPI IC50 40 μM) [1] [2].

Opioid receptor pharmacology δ-opioid receptor selectivity Functional tissue assay Gluten exorphin comparative analysis

Exorphin A5 vs. B5: In Vivo Insulinotropic Potency Comparison in Conscious Rats

In a head-to-head in vivo study examining postprandial plasma insulin levels in conscious rats, exorphin A5 potentiated insulin release at an oral dose of 30 mg/kg, with the effect reversed by the opioid antagonist naloxone. Exorphin B5, in contrast, required a 10-fold higher oral dose of 300 mg/kg to produce a similar insulinotropic effect [1].

Endocrine pharmacology Insulin secretion Oral bioavailability In vivo efficacy comparison

Exorphin A5 Route-Dependent Antinociception: Central vs. Oral Administration Differential Efficacy

Exorphin A5 exhibits a pronounced route-dependent functional dissociation: orally administered exorphin A5 produces no detectable antinociceptive effect and does not alter morphine analgesia; however, intracerebroventricular (i.c.v.) administration of the same peptide produces mild but statistically significant, dose-dependent antinociception while still not affecting morphine analgesia [1]. Oral exorphin A5 instead suppresses the endogenous pain-inhibitory system, abolishing footshock-stress-induced antinociception and socio-psychological-stress-induced antinociception [1].

Pain pharmacology Blood-brain barrier Route of administration Stress-induced analgesia

Exorphin A5 Learning/Memory Facilitation vs. Baseline Controls

In a step-through type passive avoidance test conducted in mice, oral administration of exorphin A5 during the post-training consolidation period significantly increased the latency to enter the dark compartment compared to vehicle-treated controls, indicating facilitated acquisition and/or consolidation of learning and memory processes [1]. A separate study corroborated this finding, reporting that exorphin A5 improved learning performance following post-training oral administration at a dose of 300 mg/kg [2].

Cognitive pharmacology Learning and memory Passive avoidance test Neurobehavioral pharmacology

Exorphin A5 Cellular Proliferation Effects: Comparison with Exorphins B4, B5, and C5 in DOR-Expressing Cells

In SUP-T1 lymphoblastic cells expressing high levels of δ-opioid receptor, exorphin A5 treatment significantly increased cell proliferation compared to non-treated controls. However, exorphins B4 and B5 exerted greater proliferative effects despite being used at substantially lower concentrations (3.4 μM for B4; 0.02 μM for B5) [1]. This differential potency profile aligns with the receptor binding data showing B4 and B5 have lower IC50 values at DOR.

Cell proliferation δ-opioid receptor Cancer cell biology SUP-T1 cells

Exorphin A5 (142155-24-6): Priority Research and Procurement Application Scenarios Based on Quantified Differentiation


δ-Opioid Receptor Pharmacology Studies Requiring Minimal μ-Receptor Cross-Reactivity

Exorphin A5 is the optimal choice among gluten exorphins for experiments requiring δ-opioid receptor (DOR) interrogation with minimal μ-opioid receptor (MOR) confounding. With a μ/δ IC50 ratio of 60.7—substantially higher than exorphin B5 (2.9), exorphin C (~3.0), and exorphin B4 (0.44)—exorphin A5 provides the cleanest δ-selective functional profile in this peptide family [1]. Researchers investigating DOR-mediated signaling cascades, DOR conformational dynamics, or δ-selective ligand development should prioritize exorphin A5 over more potent but less selective alternatives.

In Vivo Pancreatic Endocrine Function and Insulin Secretion Studies

Exorphin A5 is the preferred gluten exorphin for in vivo investigations of opioid-modulated insulin secretion. Direct comparative data demonstrate that exorphin A5 (30 mg/kg p.o.) is 10-fold more potent than exorphin B5 (300 mg/kg p.o.) in potentiating postprandial plasma insulin levels in conscious rats, with naloxone-reversible effects confirming opioid receptor mediation [2]. This superior in vivo potency translates to reduced compound consumption and enables lower-dose experimental designs for metabolic and endocrine pharmacology studies.

Central Nervous System Opioid Pharmacology with Route-Dependent Dissection

Exorphin A5 is uniquely suited for studies requiring discrimination between central and peripheral opioid signaling mechanisms. Its pharmacology exhibits a pronounced route-dependent dissociation: orally inactive for direct antinociception yet centrally active following i.c.v. administration, while simultaneously suppressing stress-induced endogenous analgesia via oral and intraperitoneal routes [3]. This functional profile makes exorphin A5 an ideal tool for blood-brain barrier penetration studies, central vs. peripheral opioid circuit mapping, and investigations of stress-induced analgesia modulation without confounding direct analgesic effects.

Learning, Memory Consolidation, and Cognitive Pharmacology Research

Exorphin A5 serves as a validated δ-opioid tool compound for cognitive neuroscience studies. Oral administration at 300 mg/kg during the post-training consolidation period significantly enhances retention latency in passive avoidance tests, indicating facilitation of learning and memory processes [3] [4]. This established behavioral paradigm provides researchers with a reproducible protocol for investigating DOR-mediated cognitive modulation, the role of food-derived opioid peptides in memory consolidation, and potential applications in cognitive enhancement or neuroprotective strategy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exorphin A5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.